N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
Furan derivatives, such as the one you mentioned, are often used in organic chemistry due to their unique properties . They are typically aromatic heterocycles containing a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of furan derivatives can be complex and varies depending on the specific compound. For instance, furfural, a furan derivative, is produced from the dehydration of sugars, which occurs in various agricultural byproducts . Another furan derivative, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, was synthesized through various spectral studies .Molecular Structure Analysis
The molecular structure of furan derivatives can be determined using various spectral studies. For example, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide was found to exist in a keto form . The ligand chelated to metal ion in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen .Chemical Reactions Analysis
Furan derivatives undergo many reactions. For instance, furfuryl alcohol, a furan derivative, can polymerize into a resin when treated with acids, heat, and/or catalysts . Another furan derivative, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, yielded complexes with a stoichiometric ratio of 1:2 (M:L) upon reaction with Cu(II), Co(II), Ni(II), and Zn(II) acetates .Scientific Research Applications
Phase Modifiers in Biomass Conversion
Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose : This research discusses the use of furan derivatives, obtained from renewable biomass resources, as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF) was developed, highlighting the importance of furan derivatives in sustainable chemistry and materials science (Román‐Leshkov, Chheda, & Dumesic, 2006).
Synthesis and Characterization of Furan Derivatives
The C(1)–C(10) Bond Cleavage and B Ring Aromatization of Some 6-Hydroxy-5βH-abieta-6,8,11,13-tetraen-18-oic Acid 18,6-Lactones : This study presents the synthesis and reaction mechanisms involving furan compounds, showcasing their potential in organic synthesis and the development of novel chemical entities (Matsumoto et al., 1982).
Applications in Photodynamic Therapy
The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base : This research highlights the development of a zinc phthalocyanine derivative with potential applications in photodynamic therapy for cancer treatment. The study emphasizes the importance of furan derivatives in enhancing the therapeutic efficacy of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
High-Performance Energetic Materials
3,3'-Dinitroamino-4,4'-azoxyfurazan and its derivatives an assembly of diverse N-O building blocks for high-performance energetic materials
: This study explores the synthesis and characterization of furazan derivatives for their application as high-energy materials, contributing to advancements in materials science, particularly in explosives and propellants technology (Zhang & Shreeve, 2014).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-8-13(21-4)14(9-12(11)2)23(19,20)17-10-16(3,18)15-6-5-7-22-15/h5-9,17-18H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAXIYIFGUIKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
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